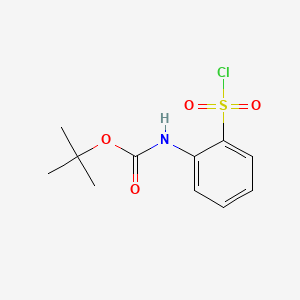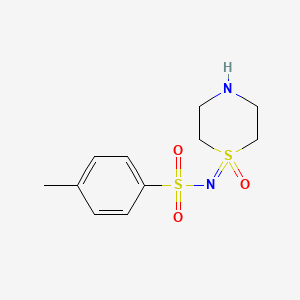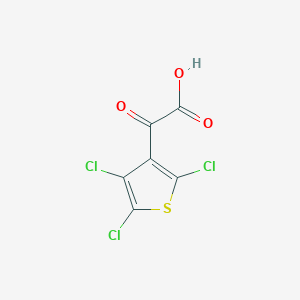
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and an ethylamine side chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The presence of the piperidine ring further enhances the compound’s pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-aminothiazole with 1-chloro-4-methylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like toluene or ethanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazoles, thiazole-amines, thiazole-thiols.
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure but with a piperazine ring instead of a thiazole ring.
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropyl)pyridin-4-yl)thiazole-2-amine: Contains a pyridine ring and trifluoromethyl group.
Uniqueness
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is unique due to the combination of the thiazole and piperidine rings, which confer distinct biological activities and chemical reactivity. The presence of the ethylamine side chain further enhances its versatility in chemical synthesis and biological applications.
Propiedades
Fórmula molecular |
C11H19N3S |
|---|---|
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
2-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H19N3S/c1-9-10(5-6-12)15-11(13-9)14-7-3-2-4-8-14/h2-8,12H2,1H3 |
Clave InChI |
MRVFNUUJCWJOKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CCCCC2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


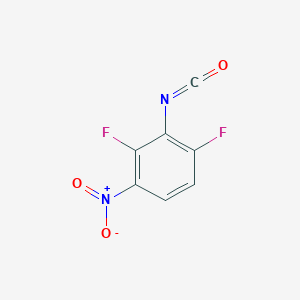

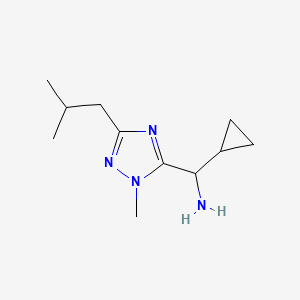
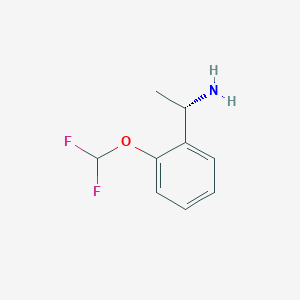
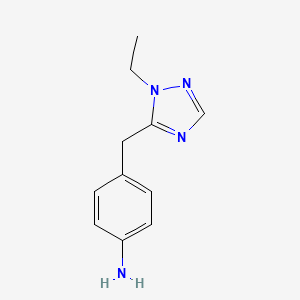



![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
